

# A Technical Guide to the Natural Sources of Rubixanthin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rubixanthin*

Cat. No.: *B192290*

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This technical guide provides an in-depth overview of the natural sources of **Rubixanthin**, a xanthophyll pigment of increasing interest for its potential applications in the pharmaceutical and nutraceutical industries. This document outlines the primary botanical sources, quantitative data on **Rubixanthin** content, detailed experimental protocols for its extraction and quantification, and its biosynthetic pathway.

## Natural Sources of Rubixanthin

**Rubixanthin**, a red-orange carotenoid, is found in a variety of plant species. The most significant and well-documented natural source of this xanthophyll is the fruit of various species of the *Rosa* genus, commonly known as rose hips.<sup>[1][2][3][4][5][6][7]</sup> While other sources such as *Gardenia jasminoides* (Cape Jasmine) and citrus fruits have been anecdotally mentioned, concrete quantitative data supporting them as significant sources of **Rubixanthin** are limited in the current scientific literature.

### Rose Hips (*Rosa* spp.)

Rose hips are the pseudo-fruits of the rose plant and are recognized as a rich source of various bioactive compounds, including ascorbic acid, phenolics, and carotenoids.<sup>[6]</sup> Among the carotenoids, **Rubixanthin** and its isomer, gazaniaxanthin, have been identified in several *Rosa* species.<sup>[2][3][6]</sup> The concentration of these compounds can vary significantly depending on the species, cultivar, ripeness, and geographical origin.<sup>[3]</sup>

Rosa rugosa and Rosa canina are two species that have been specifically studied for their **Rubixanthin** content.[8][9][10] Research indicates that (all-E)-**rubixanthin** accumulates during the ripening of Rosa rugosa hips. Furthermore, Rosa rugosa hips have been found to contain (5'Z)-**rubixanthin**, also known as gazaniaxanthin.[8]

## Quantitative Data of Rubixanthin in Natural Sources

The following table summarizes the available quantitative data for **Rubixanthin** and its isomer, Gazaniaxanthin, in various rose hip species. Data is presented in milligrams per 100 grams of dry weight (mg/100g DW), unless otherwise specified. It is important to note that a comprehensive dataset for a wide variety of species is not yet available in the scientific literature.

Plant Source	Cultivar/Species	Plant Part	Rubixanthin Content (mg/100g DW)	Gazaniaxanthin Content (mg/100g DW)	Reference
Rose Hip	Rosa mosqueta (R. rubiginosa, R. eglanteria)	Fruit	70.37	28.92	[3]
Rose Hip	Rosa rugosa	Hips	Present, accumulates during ripening	Present	[8]
Rose Hip	Rosa canina	Fruit	Identified as a major carotenoid	-	[4][7]
Rose Hip	Rosa spp.	Fruit	Identified as a major carotenoid	Identified as a major carotenoid	[6]

Note: The study on *Rosa mosqueta* reported values in mg/kg of dry weight, which have been converted to mg/100g for consistency.

## Biosynthesis of Rubixanthin

**Rubixanthin** is synthesized via the carotenoid biosynthetic pathway, which is a branch of the terpenoid pathway. The synthesis begins with the precursor geranylgeranyl pyrophosphate (GGPP). A series of desaturation reactions convert phytoene to lycopene, a key branching point in carotenoid synthesis.[11][12] **Rubixanthin** is then formed from lycopene through the action of specific enzymes.

The following diagram illustrates the biosynthetic pathway from lycopene to **Rubixanthin**.

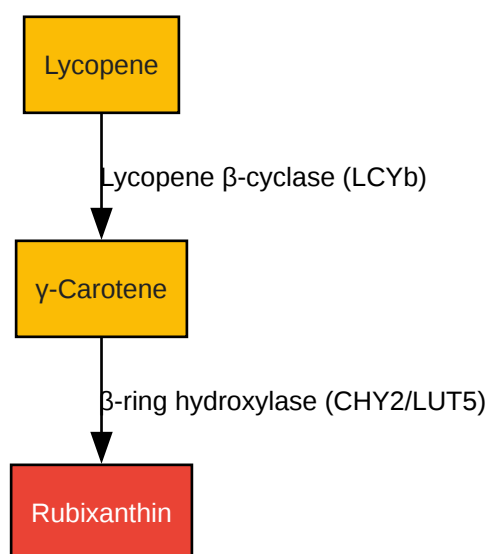


Fig. 1: Biosynthesis of Rubixanthin from Lycopene

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Fig. 1: Biosynthesis of **Rubixanthin** from Lycopene

## Experimental Protocols

The following sections detail generalized methodologies for the extraction and quantification of **Rubixanthin** from plant materials, primarily based on protocols for carotenoid analysis.

### Extraction of Rubixanthin

This protocol outlines a common procedure for the extraction of carotenoids, including **Rubixanthin**, from plant tissues. Due to the presence of chlorophylls and fatty acid esters, a saponification step is often necessary for accurate quantification of xanthophylls.[\[13\]](#)[\[14\]](#)[\[15\]](#)  
[\[16\]](#)

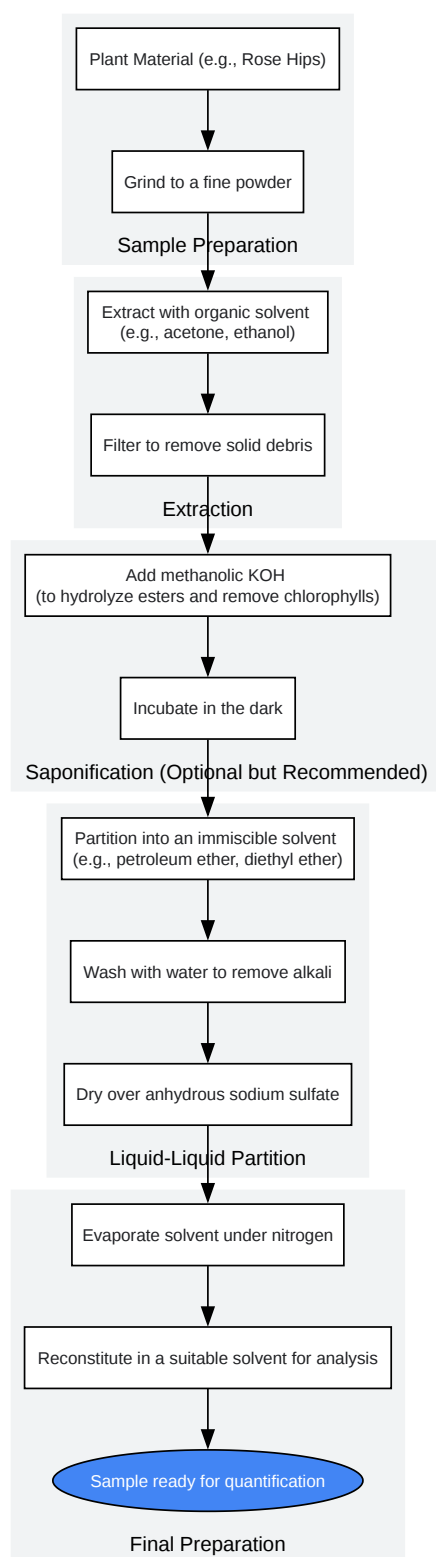


Fig. 2: General Workflow for Rubixanthin Extraction

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Fig. 2: General Workflow for **Rubixanthin** Extraction

#### Methodology:

- **Sample Preparation:** Fresh plant material should be lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.
- **Extraction:** The powdered sample is extracted with an organic solvent. Acetone or ethanol are commonly used. The extraction can be performed by maceration, sonication, or Soxhlet extraction. The process is repeated until the plant material is colorless.
- **Saponification:** To the crude extract, an equal volume of 10% methanolic potassium hydroxide (KOH) is added.<sup>[14]</sup> The mixture is then incubated in the dark at room temperature for several hours or overnight to hydrolyze chlorophyll and carotenoid esters.<sup>[14]</sup>
- **Liquid-Liquid Partition:** The saponified extract is transferred to a separatory funnel. An immiscible solvent, such as petroleum ether or diethyl ether, is added, followed by water to facilitate phase separation. The upper organic layer containing the carotenoids is collected. This step is repeated to ensure complete extraction.
- **Washing and Drying:** The collected organic phases are washed several times with water to remove any residual alkali. The washed extract is then dried by passing it through a column of anhydrous sodium sulfate.
- **Concentration and Reconstitution:** The solvent is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methanol and methyl tert-butyl ether).

## Quantification of Rubixanthin by HPLC

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice for the separation and quantification of carotenoids.<sup>[1][4][9][17][18]</sup> A C30 reversed-phase column is often preferred for its excellent resolution of carotenoid isomers.<sup>[19]</sup>

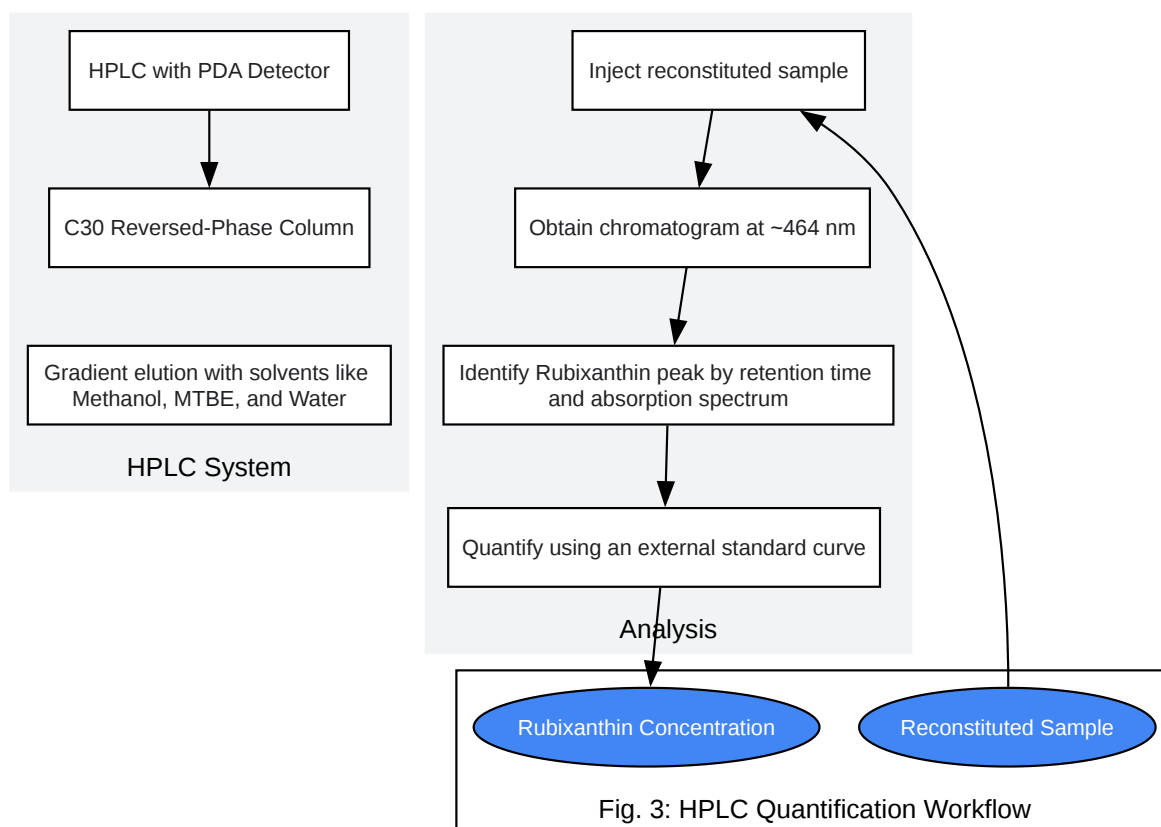


Fig. 3: HPLC Quantification Workflow

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Fig. 3: HPLC Quantification Workflow

#### Methodology:

- **Instrumentation:** An HPLC system equipped with a photodiode array (PDA) detector and a C30 reversed-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m) is used.
- **Mobile Phase:** A gradient elution is typically employed. A common mobile phase system consists of a mixture of methanol, methyl tert-butyl ether (MTBE), and water. The gradient program is optimized to achieve good separation of the carotenoids present in the sample.

- **Detection:** The PDA detector is set to scan a range of wavelengths, with the chromatogram for **Rubixanthin** typically monitored at its absorption maximum ( $\lambda_{\text{max}}$ ) of approximately 464 nm in the mobile phase.
- **Identification:** **Rubixanthin** is identified by comparing its retention time and UV-Vis absorption spectrum with that of a pure standard.
- **Quantification:** Quantification is performed by creating a calibration curve using an external standard of pure **Rubixanthin** at various concentrations. The peak area of **Rubixanthin** in the sample chromatogram is then used to calculate its concentration based on the standard curve.

## Conclusion

Rose hips, particularly from species like *Rosa mosqueta* and *Rosa rugosa*, are the most prominent natural sources of **Rubixanthin** identified to date. The concentration of this xanthophyll can vary significantly between different species and is influenced by factors such as ripeness. While other potential sources exist, there is a clear need for more extensive quantitative research to identify other significant botanical sources of **Rubixanthin**. The experimental protocols outlined in this guide provide a robust framework for the extraction and quantification of **Rubixanthin**, which can be adapted and optimized for specific research and development purposes. The continued investigation into natural sources of **Rubixanthin** is crucial for unlocking its full potential in various applications.

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- To cite this document: BenchChem. [A Technical Guide to the Natural Sources of Rubixanthin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192290#what-are-the-natural-sources-of-rubixanthin]

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